Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)-

Description

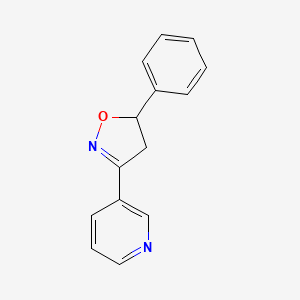

Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)- (CAS: N/A; IUPAC name: 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)pyridine) is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a 4,5-dihydro-5-phenylisoxazole moiety. The compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as fatty acid amide hydrolase (FAAH) and lysine-specific demethylase (LSD1) .

Properties

CAS No. |

154131-65-4 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

5-phenyl-3-pyridin-3-yl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)14-9-13(16-17-14)12-7-4-8-15-10-12/h1-8,10,14H,9H2 |

InChI Key |

SYCIBYJUPBHOCG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(ON=C1C2=CN=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

1,3-Dipolar Cycloaddition Approach

Nitrile Oxide Cycloaddition

The most widely employed method for the synthesis of 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)pyridine involves 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes. This approach provides regiospecific access to the 4,5-dihydroisoxazole ring system.

Synthesis from 3-Pyridine Nitrile Oxide

A regioselective synthesis can be achieved through the reaction of 3-pyridine nitrile oxide with styrene or styrene derivatives:

- Preparation of 3-pyridine aldoxime from 3-pyridinecarboxaldehyde and hydroxylamine hydrochloride

- Conversion of the aldoxime to the corresponding nitrile oxide using oxidizing agents

- 1,3-dipolar cycloaddition with styrene to yield the target 4,5-dihydroisoxazole

The cycloaddition reaction proceeds via the following mechanism:

- Formation of the nitrile oxide intermediate from the aldoxime

- Concerted [3+2] cycloaddition with the alkene

- Regioselective formation of the 5-phenyl-3-(pyridin-3-yl)isoxazoline

Various oxidizing agents have been employed for the generation of nitrile oxides, including hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene, which has shown excellent efficiency in this transformation.

Alternative Nitrile Oxide Precursors

Several methods have been developed for generating the required nitrile oxide:

From Nitroalkanes

Nitroalkanes can be dehydrated to form nitrile oxides:

- Preparation of 3-nitropyridine from appropriate pyridine precursors

- Base-catalyzed dehydration to generate the nitrile oxide

- In situ cycloaddition with styrene

The dehydration is typically performed using phenyl isocyanate and triethylamine as catalysts.

From Hydroximoyl Chlorides

Hydroximoyl chlorides offer another route to nitrile oxides:

- Chlorination of 3-pyridine aldoxime using N-chlorosuccinimide or chlorine

- Base-induced dehydrochlorination to generate the nitrile oxide

- Cycloaddition with styrene

This method allows for the isolation of the hydroximoyl chloride intermediate, which can be stored and used as needed.

Copper-Catalyzed Approaches

One-Pot Copper-Catalyzed Synthesis

A regioselective one-pot copper(I)-catalyzed procedure has been developed for the rapid synthesis of 4,5-dihydroisoxazoles:

- In situ generation of nitrile oxides from appropriate precursors

- Copper(I) catalysis of the cycloaddition reaction with styrene

- Formation of the isoxazoline with high regioselectivity

This method offers advantages in terms of experimental convenience, mild reaction conditions, and high yields. The copper catalyst enhances both the reaction rate and selectivity.

Deep Eutectic Solvent Methods

Environmentally benign one-pot three-component processes for the regioselective synthesis have been reported using choline chloride:urea as a biorenewable deep eutectic solvent (DES):

- Combination of 3-pyridinecarboxaldehyde, hydroxylamine, and styrene in the DES

- Formation of the aldoxime in situ

- Oxidation to the nitrile oxide and subsequent cycloaddition

- Potential for catalyst recycling

This approach aligns with green chemistry principles by avoiding hazardous organic solvents.

Ultrasound-Assisted Synthesis

Huang et al. developed an environmentally friendly procedure for the synthesis of 3-aryl-5-phenylisoxazolines under ultrasound radiation:

- Reaction of pyridine-containing nitrile oxides with styrene under sonication

- Catalysis-free conditions

- Shorter reaction times and higher yields compared to conventional heating

The ultrasound-assisted method offers advantages of easier work-up, mild reaction conditions, and reduced reaction times.

Aqueous-Medium Approaches

Base-Catalyzed Condensation in Water

Trogu et al. discovered a faster and efficient method for the preparation of 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)pyridine through base-catalyzed condensation reactions in aqueous media:

- Condensation of 3-nitroacetic esters with styrene as the dipolarophile

- Use of water instead of chloroform as the reaction medium

- Enhanced reaction rates and improved yields

This method represents a significant improvement in terms of environmental impact and efficiency.

Acidic Aqueous Conditions

Kesornpun et al. performed cycloaddition of nitrile oxides with alkenes in aqueous solutions under acidic conditions rather than the conventional basic conditions:

- Generation of the pyridine nitrile oxide in acidic aqueous medium

- Cycloaddition with styrene

- Formation of the desired isoxazoline with good regioselectivity

This approach provides an alternative pathway particularly useful for base-sensitive substrates.

Ionic Liquid-Mediated Synthesis

Valizadeh et al. introduced an environment-friendly synthesis using ionic liquids (IL) as reaction media:

- Reaction of appropriate precursors in butylmethylimidazolium salts ([BMIM]X)

- Formation of 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)pyridine in excellent yields

- Recovery and recycling of the ionic liquid

The use of ionic liquids offers advantages in terms of product isolation and environmental impact, with the potential for multiple reaction cycles using the recovered IL.

Selective Reduction Methods

Conversion from Isoxazoles

The synthesis of 4,5-dihydroisoxazoles can also proceed via selective reduction of the corresponding isoxazoles:

- Synthesis of 3-(pyridin-3-yl)-5-phenylisoxazole using 1,3-dipolar cycloaddition of nitrile oxide with phenylacetylene

- Selective reduction of the isoxazole C=N bond using appropriate reducing agents

- Formation of the 4,5-dihydroisoxazole with retention of other functional groups

This approach provides access to the target compound from readily available isoxazole precursors.

Reduction Agents and Conditions

Various reducing agents have been employed for the selective reduction of isoxazoles to 4,5-dihydroisoxazoles:

- Metal-based reducing agents (titanocene complexes, Zinc/acetic acid)

- Catalytic hydrogenation under controlled conditions

- Iron and ammonium chloride as a mild and selective system

The choice of reducing agent significantly impacts the selectivity and yield of the reaction, with specialized conditions required to avoid over-reduction or ring opening.

Regioselective Synthesis of 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)pyridine

The regioselectivity in the preparation of 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)pyridine is a critical consideration, as two potential regioisomers can form during the cycloaddition:

- The 3-(pyridin-3-yl)-5-phenyl isomer (desired product)

- The 5-(pyridin-3-yl)-3-phenyl isomer (undesired regioisomer)

Regiocontrol can be achieved through:

- Electronic effects of the substituents

- Steric factors influencing the approach of reactants

- Catalyst selection and reaction conditions

- Structural modifications of precursors

Studies have demonstrated that the cycloaddition typically favors the 5-phenyl-3-(pyridin-3-yl) arrangement due to electronic factors governing the reaction.

Advanced Synthetic Methodology

DBU-Promoted Synthesis

Mohammed and colleagues synthesized isoxazolines using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a reagent:

- DBU promotion of the 1,3-dipolar addition of nitrile oxides with alkenes

- Metal-free conditions

- High yields and regioselectivity

This approach avoids the use of potentially toxic metal catalysts while maintaining good reaction efficiency.

Hydroxy(tosyloxy)iodobenzene (HTIB) Method

Jadhav et al. synthesized highly pure 3,5-disubstituted isoxazolines by converting aldoximes to nitrile oxides using Hydroxy(tosyloxy)iodobenzene (HTIB):

- Formation of nitrile oxide from pyridine-3-carboxaldehyde oxime using HTIB

- Cycloaddition with styrene

- Formation of the desired product with high purity

The HTIB reagent offers advantages in stability and handling compared to other oxidizing agents.

Stereoselective Approaches

Stereocontrol in Cycloaddition

The stereochemistry of the 4,5-dihydro-5-phenyl-3-isoxazolyl moiety can be controlled through:

- Use of chiral auxiliaries on reaction components

- Chiral catalysts to induce stereoselectivity

- Substrate-controlled methods exploiting existing stereogenic centers

These approaches allow for the preparation of stereochemically defined 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)pyridine isomers.

Asymmetric Synthesis Strategies

Recent advances in asymmetric synthesis have been applied to the preparation of enantiomerically enriched 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)pyridine:

- Chiral metal complexes as catalysts

- Organocatalytic approaches

- Kinetic resolution methods

These methods provide access to optically active isoxazolines with potential applications in pharmaceutical development.

Pharmaceutical Applications

The synthesis of 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)pyridine has attracted significant interest due to its potential pharmaceutical applications:

- Fungicidal activity related to compounds mentioned in patent literature

- Potential anticancer properties similar to other isoxazoline derivatives

- Possible application as intermediates in complex molecule synthesis

This has driven the development of efficient, scalable, and environmentally benign synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

Isoxazoles as Therapeutic Agents

Isoxazoles, including Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)-, haveApplications in the development of therapeutic agents for various diseases .

Anti-inflammatory Agents: Certain diaryloisoxazol-3-carboxylic acids have been synthesized and identified as leukotriene biosynthesis inhibitors targeting FLAP, which is involved in inflammatory diseases. Two compounds, 11a and 11b , showed potent anti-inflammatory activity by inhibiting cellular 5-Lipoxygenase product synthesis .

Analgesics: Isoxazole derivatives have been synthesized as nAChR ligands for analgesic development. Compound 12 displayed a favorable analgesic profile .

Dual Inhibitors: Diaryl isoxazoles have been synthesized as dual inhibitors of p38α MAP kinase and CK1δ. Compounds 13 and 14 were found to be highly potent against p38α and CK1δ, which are involved in inflammatory diseases like rheumatoid arthritis and asthma .

Anti-cancer agents: Small molecules with a 4,5-diarylisoxazole scaffold have been evaluated for Hsp90 inhibitory activity. Compound 28 demonstrated high affinity for Hsp90 and inhibited it at both molecular and cellular levels, effectively suppressing tumor growth in human glioblastoma xenograft models . Amino acid derivatives incorporated with 4,5-diaryl isoxazoles were also synthesized and evaluated for Hsp90 inhibitory and antiproliferative activity against lung and breast cancer cells. Compound 29 , bearing a terminal valine methyl ester, showed high Hsp90 binding potency and antiproliferative activity .

Antimicrobial Activity: 5-(heteroaryl)isoxazoles have been evaluated for antibacterial activity against E. coli, S. aureus, and P. aeruginosa. Isoxazoles substituted with 2-thienyl (48 ) or 5-bromo-2-thienyl moieties (49 ) in the 5-position displayed significant antibacterial activity . Dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole derivatives were tested for their antibacterial activity against S. aureus, B. subtilis, E.coli and P. aeruginosa, and for antifungal activity against A. niger and C. albicans. Compound 50 was highly active against E.coli, P. aeruginosa, and C. albicans, likely due to increased lipid solubility from the presence of chloride on the aromatic ring .

Further Research

Mechanism of Action

The mechanism of action of Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolylpiperidine Derivatives (FAAH Inhibitors)

describes compounds like 4-[4-(4,5-dihydro-5-phenyl-3-isoxazolyl)-2-thiazolyl]piperidine , which share the 4,5-dihydro-5-phenyl-3-isoxazolyl group but are attached to a thiazole-piperidine scaffold. Key differences include:

- Synthetic Routes : The pyridine derivative’s synthesis likely involves nucleophilic substitution or cycloaddition reactions, whereas the thiazolylpiperidine analogs require multi-step protocols involving THF, NaOCl, and benzoyl chloride .

| Parameter | Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)- | Thiazolylpiperidine FAAH Inhibitors |

|---|---|---|

| Core Structure | Pyridine | Thiazole-Piperidine |

| Key Functional Group | 4,5-Dihydroisoxazole | 4,5-Dihydroisoxazole |

| Enzyme Target | Unknown (potential LSD1/FAAH) | FAAH |

| Synthetic Complexity | Moderate (fewer steps inferred) | High (multi-step, specialized reagents) |

| Bioactivity (IC₅₀/Kᵢ) | Not reported | Low nM range (potent FAAH inhibition) |

3-(Piperidin-4-ylmethoxy)pyridine Derivatives (LSD1 Inhibitors)

highlights 3-(piperidin-4-ylmethoxy)pyridine -based compounds as LSD1 inhibitors. While both share a pyridine backbone, critical distinctions include:

- Substituent Position : The LSD1 inhibitors feature a piperidinylmethoxy group at the 3-position, contrasting with the dihydroisoxazole substituent in the target compound.

| Parameter | Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)- | 3-(Piperidin-4-ylmethoxy)pyridine LSD1 Inhibitors |

|---|---|---|

| Substitution Pattern | 3-(Dihydroisoxazole) | 3-(Piperidinylmethoxy) |

| Enzyme Target | Hypothesized LSD1/FAAH | LSD1 |

| Selectivity (vs. MAO-A/B) | Not reported | >160-fold |

| Cellular Activity (EC₅₀) | Not tested | 280 nM (leukemia cells) |

Isoxazolo-Pyridine Fused Derivatives

lists 3-phenyl-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine , a fused isoxazole-pyridine compound. Structural comparisons reveal:

- Ring System: The fused derivative has a planar, aromatic isoxazolo-pyridine system, whereas the target compound has a non-fused dihydroisoxazole linked to pyridine.

- Electronic Effects : The trifluoromethyl group in the fused derivative enhances lipophilicity and metabolic stability, absent in the target compound .

Research Findings and Implications

- FAAH vs. LSD1 Targeting: Structural analogs in and suggest that minor modifications (e.g., replacing thiazole with pyridine) can redirect activity toward different enzyme classes.

- Synthetic Flexibility : The dihydroisoxazole group enables diverse derivatization, as seen in ’s multi-target inhibitors.

- Unanswered Questions : The exact biological profile of Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)- remains unclear, warranting enzymatic assays and cellular studies.

Biological Activity

Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)-, also known by its CAS number 87388-23-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a pyridine ring fused with an isoxazole moiety, which contributes to its unique chemical properties. The presence of the phenyl group enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activities

1. Antimicrobial Activity

Research has indicated that derivatives of isoxazoles exhibit notable antimicrobial properties. For example, compounds with similar structural features have been shown to inhibit bacterial growth effectively. The mechanisms often involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .

2. Anticancer Potential

Studies have highlighted the anticancer potential of isoxazole-containing compounds. For instance, certain derivatives have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific pathways affected include those related to cell cycle regulation and apoptosis signaling.

3. Neuroprotective Effects

Pyridine derivatives are being investigated for their neuroprotective effects. Compounds with similar structures have been reported to modulate neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors (nAChRs). This modulation can enhance cognitive function and provide protective effects against neurodegenerative diseases .

The biological activity of Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)- can be attributed to several mechanisms:

- Allosteric Modulation : Some studies suggest that this compound acts as a positive allosteric modulator at nAChRs, enhancing receptor function in the presence of agonists like acetylcholine .

- Inhibition of Key Enzymes : It may also inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells, leading to reduced viability and proliferation .

Case Studies

Several studies provide insights into the effectiveness and potential applications of Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)-:

Table 1: Biological Activity Summary

Q & A

Q. What synthetic methodologies are commonly employed to prepare derivatives of Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)-?

Answer: The synthesis of this compound and its derivatives often involves 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes. For example, nitrile oxides generated in situ from hydroxylamine derivatives can react with substituted alkynes under mild conditions to yield isoxazoline rings fused with pyridine systems . Key steps include:

- Use of hypervalent iodine reagents (e.g., PhI(OAc)₂) to generate nitrile oxides.

- Solvent optimization (e.g., dichloromethane or THF) and temperature control (0–25°C) to improve regioselectivity.

- Purification via column chromatography or recrystallization.

Structural confirmation relies on ¹H NMR (e.g., characteristic isoxazoline proton signals at δ 3.5–4.5 ppm) and HRMS for molecular ion verification .

Q. How is the molecular structure of Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)- derivatives validated experimentally?

Answer:

- X-ray crystallography : Single-crystal diffraction data (e.g., triclinic system with space group P1) provide bond lengths, angles, and torsional parameters critical for confirming regiochemistry and stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Assignments of pyridine and isoxazoline ring protons (e.g., pyridine C3 substitution shifts aromatic protons downfield).

- IR spectroscopy : Detection of C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches in the isoxazoline moiety .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the synthesis of isoxazoline-pyridine hybrids, and how are they addressed?

Answer: Regioselectivity in cycloaddition reactions is influenced by:

- Electronic effects : Electron-withdrawing groups on nitrile oxides favor 5-substituted isoxazolines.

- Steric hindrance : Bulky substituents on alkynes direct nitrile oxide addition to less hindered positions.

Mitigation strategies : - Use of Lewis acids (e.g., ZnCl₂) to polarize nitrile oxide dipoles.

- Computational modeling (e.g., DFT) to predict transition-state geometries and optimize reaction conditions .

Q. How can computational docking studies elucidate the bioactivity of Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)- derivatives?

Answer:

- AutoDock protocols : Ligand-receptor interactions (e.g., with FAAH enzyme) are modeled using:

- Grid parameter files (40 × 40 × 40 Å) centered on the active site.

- Lamarckian genetic algorithm with 100 runs to explore conformational space.

- Key findings: Hydrogen bonding between the isoxazoline oxygen and Thr236 residue enhances inhibitory potency .

Q. How can researchers reconcile contradictory antimicrobial activity data for structurally similar isoxazoline derivatives?

Answer: Discrepancies in bioactivity often stem from:

- Substituent effects : Fluorine or sulfur incorporation (e.g., 4-fluorophenylthio groups) alters lipophilicity and membrane permeability .

- Assay variability : Differences in microbial strains (e.g., S. aureus vs. E. coli) or incubation conditions (aerobic vs. anaerobic).

Resolution strategies : - Standardize testing protocols (e.g., CLSI guidelines).

- Perform SAR studies to correlate substituent electronegativity/steric bulk with MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.